N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide
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Overview
Description
N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide is a complex organic compound with a molecular formula of C46H51N3O10 and a molecular weight of 805.91 g/mol This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and benzodioxol groups
Preparation Methods
The synthesis of N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core benzodioxol structure, followed by the introduction of the phenylbutan-2-yl and dimethoxyphenylmethoxy groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as plasmepsin-2, an enzyme found in the malaria parasite Plasmodium falciparum . By inhibiting this enzyme, the compound disrupts the parasite’s ability to digest hemoglobin, thereby exerting its antimalarial effects. The pathways involved include the inhibition of proteolytic activity and interference with the parasite’s metabolic processes .
Comparison with Similar Compounds
Similar compounds include other benzodioxol derivatives and phenylbutan-2-yl compounds. Compared to these, N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide is unique due to its specific combination of functional groups and its potent biological activity. Other similar compounds include:
Lorazepam Related Compound D: A benzodiazepine derivative with similar structural features.
Decavanadate Compounds: Complex anionic structures with similar backbone arrangements.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!
Properties
Molecular Formula |
C46H51N3O10 |
---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C46H51N3O10/c1-55-40-25-33(26-41(56-2)43(40)57-28-32-13-7-4-8-14-32)44(52)47-36(23-30-11-5-3-6-12-30)37(50)27-48(21-19-31-17-18-38-39(24-31)59-29-58-38)42(51)20-22-49-45(53)34-15-9-10-16-35(34)46(49)54/h3-16,25-26,31,36-39,50H,17-24,27-29H2,1-2H3,(H,47,52)/t31-,36-,37-,38?,39?/m0/s1 |
InChI Key |
PJQGNNQTZMYXOB-HAMMGQCISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)N[C@@H](CC3=CC=CC=C3)[C@H](CN(CC[C@@H]4CCC5C(C4)OCO5)C(=O)CCN6C(=O)C7=CC=CC=C7C6=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)NC(CC3=CC=CC=C3)C(CN(CCC4CCC5C(C4)OCO5)C(=O)CCN6C(=O)C7=CC=CC=C7C6=O)O |
Origin of Product |
United States |
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